molecular formula C16H9Cl2NO B1452284 4-(3,4-Dichlorobenzoyl)isoquinoline CAS No. 1187171-74-9

4-(3,4-Dichlorobenzoyl)isoquinoline

Cat. No. B1452284
CAS RN: 1187171-74-9
M. Wt: 302.2 g/mol
InChI Key: VRWUZQYOZCSBJT-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzoyl)isoquinoline (4-DCBIQ) is an organic compound that is used in a variety of scientific research applications. It is a derivative of isoquinoline, a heterocyclic aromatic compound that is used as a building block for a range of pharmaceuticals. 4-DCBIQ is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Pharmacological Significance of Isoquinoline Derivatives

Isoquinoline derivatives, including those structurally similar to 4-(3,4-Dichlorobenzoyl)isoquinoline, have been extensively studied for their diverse pharmacological applications. Such compounds are known for their potential in addressing a variety of therapeutic areas due to their complex molecular architecture and biological activity. Isoquinolines, by virtue of their heterocyclic aromatic organic structure, have shown remarkable biological potentials, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities.

One significant area of research has been the exploration of isoquinoline derivatives for their anticancer properties. These compounds have been identified as promising candidates in modern therapeutics for their ability to inhibit tumor growth and proliferation. For instance, natural isoquinoline alkaloids and their N-oxides isolated from different plant species have shown confirmed antimicrobial, antibacterial, antitumor, and other activities, highlighting their role as important leads in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015). Similarly, the pharmacological importance of isoquinoline derivatives has been extensively reviewed, with findings revealing their significant anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials, thus serving as a pivotal source for new drug development (Danao et al., 2021).

Applications in Antimalarial Research

Additionally, research into compounds structurally analogous or related to this compound has shed light on the potential repositioning of such molecules in the treatment of malaria. Chloroquine, a well-known antimalarial compound, and its derivatives have been the subject of numerous studies aimed at overcoming resistance issues and improving therapeutic efficacy. Innovative approaches have been explored to repurpose chloroquine-containing compounds, focusing on their biochemical properties and potential therapeutic applications beyond their traditional antimalarial use, thereby opening new avenues for the management of various infectious and noninfectious diseases (Njaria et al., 2015).

Neuropharmacological Insights

The neuropharmacological and pharmacokinetic properties of isoquinoline alkaloids have also been a focus, with studies emphasizing their potential in treating neurological disorders. These investigations have highlighted the multifaceted roles of such compounds, including neuroprotection, anti-neuronal apoptosis, and improvement of cerebral microcirculation, offering insights into developing treatments for conditions like brain ischemia and Alzheimer's disease (Ye et al., 2009).

properties

IUPAC Name

(3,4-dichlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-14-6-5-10(7-15(14)18)16(20)13-9-19-8-11-3-1-2-4-12(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWUZQYOZCSBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253239
Record name (3,4-Dichlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187171-74-9
Record name (3,4-Dichlorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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